4-bromo-N-(2-bromophenyl)benzamide
Description
4-Bromo-N-(2-bromophenyl)benzamide (CAS: 349613-49-6) is a brominated benzamide derivative synthesized via the reaction of 4-bromobenzoyl chloride with 2-bromoaniline. This compound is structurally characterized by two bromine substituents: one on the benzoyl ring (para position) and another on the aniline ring (ortho position).
Properties
Molecular Formula |
C13H9Br2NO |
|---|---|
Molecular Weight |
355.02 g/mol |
IUPAC Name |
4-bromo-N-(2-bromophenyl)benzamide |
InChI |
InChI=1S/C13H9Br2NO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) |
InChI Key |
IDNJJXLUKZGNDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Ring
4-Bromo-N-(2-nitrophenyl)benzamide
- Structure: Replaces the ortho-bromine on the aniline ring with a nitro group (-NO₂).
- Synthesis : Prepared from 4-bromobenzoyl chloride and 2-nitroaniline in acetonitrile under reflux .
- Crystallography : Exhibits two molecules (A and B) per asymmetric unit, with a mean σ(C–C) bond length of 0.006 Å and an R factor of 0.049 .
- Comparison : The nitro group introduces stronger electron-withdrawing effects compared to bromine, influencing reactivity and intermolecular interactions.
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
- Structure : Contains a nitro group (ortho) and methoxy group (para) on the aniline ring.
- Key Differences : The methoxy group enhances solubility and alters hydrogen-bonding patterns compared to the purely brominated analog .
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives
- Structure : Features methoxy groups at the 3- and 5-positions of the aniline ring.
- Applications : Derivatives such as C9 (with a 3-methylphenylamido substituent) exhibit potent FGFR1 inhibitory activity, inhibiting NSCLC cell lines (e.g., NCI-H520) at low micromolar concentrations .
- Spectroscopy : Distinct $^1$H NMR shifts (e.g., 10.707 ppm for -NH groups) and $^{13}$C NMR signals (e.g., 166.450 ppm for carbonyl carbons) differentiate these derivatives from the parent compound .
Halogen-Substituted Analogs
4-Bromo-N-(2-chloro-4-methylphenyl)benzamide
- Structure : Substitutes bromine with chlorine (ortho) and adds a methyl group (para) on the aniline ring.
N-(4-Bromo-2-fluorophenyl)-2,4-bis(methyloxy)benzamide
Metal Complexes and Coordination Chemistry
Cu(II) and Ni(II) Complexes of 4-Bromo-N-(diethylcarbamothioyl)benzamide
- Structure : The benzamide acts as a ligand, coordinating metals via the carbonyl oxygen and thiourea sulfur.
Spectroscopic and Computational Comparisons
Spectroscopic Data
- IR Spectroscopy :
- NMR Spectroscopy :
Computational Studies
- DFT Analysis: 4-Bromo-N-(2-nitrophenyl)benzamide: Exhibits a higher dipole moment (6.12 D) and nonlinear optical (NLO) activity compared to non-nitrated analogs due to charge transfer from the nitro group .
Anticancer Activity
Antimicrobial Activity
Table 1: Structural and Physical Properties of Selected Compounds
Preparation Methods
Synthesis of 4-Bromobenzoyl Chloride
4-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate 4-bromobenzoyl chloride. The reaction proceeds via the formation of a reactive intermediate, with SOCl₂ acting as both a solvent and a chlorinating agent. Excess SOCl₂ is removed by distillation, yielding the acyl chloride in near-quantitative purity.
Acylation of 2-Bromoaniline
The 4-bromobenzoyl chloride is reacted with 2-bromoaniline in dichloromethane (DCM) or dimethylformamide (DMF), using triethylamine (Et₃N) as a base to neutralize HCl byproducts. The reaction typically achieves yields of 85–90% after purification by silica gel chromatography.
Key Advantages :
- Single-step synthesis from commercially available precursors.
- High regioselectivity ensured by pre-functionalized starting materials.
Limitations :
- Requires access to 4-bromobenzoyl chloride, which may necessitate additional synthesis steps.
Palladium-Catalyzed Bromination of N-(2-Bromophenyl)benzamide
For substrates lacking the 4-bromo substituent, late-stage bromination offers a flexible alternative. Palladium catalysis enables regioselective bromination at the benzamide’s para position, guided by the amide’s directing effects.
Reaction Conditions
A mixture of N-(2-bromophenyl)benzamide (0.10 mmol), sodium persulfate (Na₂S₂O₈, 1.2 equiv), N-bromosuccinimide (NBS, 1.2 equiv), and palladium acetate (Pd(OAc)₂, 10 mol%) is stirred in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) at 60°C for 2–3 hours. The reaction exploits Pd(II)/Pd(IV) redox cycles to activate NBS, generating bromine radicals that selectively target the benzamide’s electron-rich para position.
Mechanistic Insights
The amide group coordinates to Pd(OAc)₂, facilitating electrophilic aromatic substitution (EAS) at the para position. Na₂S₂O₈ acts as an oxidant, regenerating Pd(II) from Pd(0) to sustain the catalytic cycle. This method achieves yields of 75–80%, with minimal ortho or meta byproducts.
Data Table 1: Palladium-Catalyzed Bromination Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Oxidant | Na₂S₂O₈ (1.2 equiv) |
| Brominating Agent | NBS (1.2 equiv) |
| Solvent | TFA:TFAA (9:1 v/v) |
| Temperature | 60°C |
| Time | 2–3 hours |
| Yield | 75–80% |
HFIP-Promoted Bromination of N-(2-Bromophenyl)benzamide
Hexafluoroisopropanol (HFIP) serves as a Brønsted acid catalyst and solvent, enabling para-selective bromination without transition metals. This method is ideal for substrates sensitive to palladium or requiring halogen-free conditions.
Reaction Protocol
N-(2-Bromophenyl)benzamide (0.10 mmol), NBS (1.2 equiv), and TFAA (1.2 equiv) are heated in HFIP at 85°C for 5 hours. HFIP’s high acidity polarizes the amide group, enhancing the benzamide ring’s electrophilicity and directing bromination to the para position.
Regioselectivity and Solvent Effects
HFIP’s low nucleophilicity prevents solvent interference, while its strong hydrogen-bonding capacity stabilizes transition states. Comparative studies show HFIP outperforms traditional solvents like DCM or MeCN in para selectivity (≥95% vs. 60–70% in non-polar solvents).
Data Table 2: HFIP-Mediated Bromination Parameters
| Parameter | Value |
|---|---|
| Catalyst | HFIP (solvent) |
| Brominating Agent | NBS (1.2 equiv) |
| Additive | TFAA (1.2 equiv) |
| Temperature | 85°C |
| Time | 5 hours |
| Yield | 70–75% |
Comparative Analysis of Preparation Methods
Yield and Efficiency
- Direct Acylation : Highest yield (85–90%) but dependent on precursor availability.
- Pd-Catalyzed : Moderate yield (75–80%) with excellent regioselectivity.
- HFIP-Promoted : Comparable yield (70–75%) but avoids metal catalysts.
Scalability and Practicality
Gram-scale syntheses validate both catalytic methods. For instance, Pd-catalyzed bromination of 4-iodo-N-methyl-N-phenylbenzamide (1.0 g scale) afforded 79% yield after column chromatography. HFIP’s high cost may limit industrial adoption, though solvent recovery systems mitigate this issue.
Q & A
Q. Critical factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility but risk hydrolysis.
- Temperature control : Higher temperatures (>25°C) increase byproduct formation (e.g., dimerization).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) may be required for impurities like unreacted aniline .
Advanced: How can computational modeling resolve discrepancies in experimental crystallographic data for this compound?
Discrepancies in X-ray crystallographic data (e.g., bond lengths, dihedral angles) can arise from dynamic disorder or thermal motion . A methodological approach includes:
Refinement with SHELX : Use SHELXL for high-resolution data to model anisotropic displacement parameters and hydrogen bonding .
DFT calculations : Compare experimental geometries (e.g., C–Br bond lengths) with density functional theory (DFT)-optimized structures (B3LYP/6-311G** basis set).
Hydrogen bonding analysis : Validate intermolecular interactions (e.g., O–H⋯O, N–H⋯O) against crystallographic databases like the Cambridge Structural Database (CSD) .
Example : In a related compound, 4-bromo-N-(2-hydroxyphenyl)benzamide, the central amide moiety deviated by 73.97° from the hydroxy-substituted phenyl ring, resolved via SHELX refinement .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- NMR :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) with coupling constants (J = 8–9 Hz) indicating para-substitution.
- ¹³C NMR : Carbonyl (C=O) resonates at ~168 ppm; brominated carbons at ~120–135 ppm .
- FT-IR : Amide C=O stretch at ~1650 cm⁻¹; N–H bend at ~1550 cm⁻¹ .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 351.9 (C₁₃H₁₀Br₂NO) .
Advanced: How does the halogen bonding of bromine substituents influence the compound’s biological activity?
The ortho-bromine on the phenyl ring enhances electrophilicity and facilitates interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. For example:
- PARP inhibition : Bromine’s electron-withdrawing effect stabilizes binding to PARP-1’s NAD⁺-binding domain, as seen in analogs like 4-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide .
- Antimicrobial activity : Bromine improves membrane permeability, as demonstrated in thiazole-containing derivatives .
Q. Experimental validation :
- Docking studies : Use AutoDock Vina to simulate binding to PARP-1 (PDB ID: 5DS3).
- Enzyme assays : Measure IC₅₀ values against PARP-1 using fluorescence-based NAD⁺ depletion assays .
Advanced: How can researchers address contradictions in biological activity data across different studies?
Contradictions may stem from assay variability or impurity profiles . A systematic approach includes:
Reproducibility checks : Replicate assays under standardized conditions (e.g., cell line: HEK293 vs. HeLa).
HPLC purity analysis : Ensure >95% purity (C18 column, acetonitrile/water gradient) to exclude byproduct interference .
Meta-analysis : Compare IC₅₀ values from multiple studies (see Table 1 ).
Table 1 : Biological activity of analogs
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Bromo-N-(thiazolyl)benzamide | PARP-1 | 0.12 | |
| 4-Bromo-N-(chromenyl)benzamide | Tyrosine kinase | 1.8 |
Basic: What are the crystallographic parameters for this compound, and how do they compare to analogs?
While full data for the title compound is limited, related structures (e.g., 4-bromo-N-(2-hydroxyphenyl)benzamide) show:
- Space group : P2₁/c (monoclinic).
- Unit cell parameters : a = 10.42 Å, b = 12.35 Å, c = 8.97 Å; α = 90°, β = 105.3°, γ = 90°.
- Hydrogen bonding : O–H⋯O (2.89 Å) and N–H⋯O (2.76 Å) stabilize the lattice .
Comparison : The dihedral angle between bromophenyl and benzamide groups in analogs ranges from 25° to 80°, influenced by substituent steric effects .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
- Co-solvent systems : Use DMSO:PBS (1:9 v/v) for aqueous solubility; limit DMSO to <1% to avoid cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the amide nitrogen.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
Validation : Measure solubility via UV-Vis spectroscopy (λmax = 280 nm) in PBS (pH 7.4) .
Basic: What safety precautions are required when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood to avoid inhalation of brominated vapors.
- Waste disposal : Neutralize with 10% sodium bicarbonate before discarding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
